N-(3-acetylphenyl)-2-chloropropanamide
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Overview
Description
N-(3-acetylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Scientific Research Applications
N-(3-acetylphenyl)-2-chloropropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as an antimicrobial or anticancer agent.
Materials Science: It is explored for its use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It is utilized in chemical biology to study enzyme-substrate interactions and to develop enzyme inhibitors.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as acetanilide, can be produced by reacting acetic anhydride with aniline . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might interact with its targets through a similar mechanism, leading to changes in the biological activities mentioned above.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could potentially include a variety of therapeutic outcomes, depending on the specific target and mode of action.
Pharmacokinetics
Similar compounds, such as zaleplon, have been shown to have rapid absorption and elimination . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-chloropropanamide typically involves the reaction of 3-acetylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-acetylphenylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride) in a solvent (e.g., methanol) under mild conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent under controlled temperature.
Major Products
Substitution: Formation of N-(3-acetylphenyl)-2-substituted propanamides.
Reduction: Formation of N-(3-acetylphenyl)-2-chloropropanol.
Oxidation: Formation of N-(3-acetylphenyl)-2-chloropropanoic acid.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-chloropropanamide can be compared with similar compounds such as:
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: This compound has a sulfonamide group instead of a chloropropanamide moiety, which may result in different biological activities and chemical reactivity.
N-(3-acetylphenyl)-2-bromopropanamide: The bromine atom in place of chlorine may alter the compound’s reactivity and interaction with biological targets.
N-(3-acetylphenyl)-2-hydroxypropanamide: The presence of a hydroxyl group instead of chlorine can significantly change the compound’s solubility and hydrogen bonding capabilities.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-4-9(6-10)8(2)14/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZSNAKRDBYVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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